molecular formula C16H14ClN3O5S B3011248 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide CAS No. 896316-05-5

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

Cat. No.: B3011248
CAS No.: 896316-05-5
M. Wt: 395.81
InChI Key: DRVSDEYRJOGYOI-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, offered for Research Use Only. This molecule integrates a 5-oxopyrrolidine scaffold, a 4-chlorophenyl group, and a 4-nitrobenzenesulfonamide moiety, a structure known to be associated with diverse biological activities. Compounds featuring sulfonamide groups are extensively investigated for their ability to inhibit carbonic anhydrase (CA) isoenzymes, which are important therapeutic targets in areas such as oncology . For instance, research on chlorinated benzenesulfonamides with 5-oxopyrrolidine fragments has demonstrated potent and selective binding to CA isoforms, including CAIX, which is often overexpressed in hypoxic tumor environments . The structural motifs present in this compound are frequently explored for antiviral applications. Synthetic studies on molecules containing 1,3,4-thiadiazole-sulfonamide hybrids have shown that such derivatives can possess activity against viruses like the tobacco mosaic virus, highlighting the potential of sulfonamide-based compounds in antiviral agent development . The presence of the nitro group and the sulfonamide functionality makes this compound a valuable intermediate or scaffold for further chemical derivatization, such as in the synthesis of Schiff bases or other complex molecules aimed at structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key building block in the design and discovery of new enzyme inhibitors or bioactive agents.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c17-11-1-3-13(4-2-11)19-10-12(9-16(19)21)18-26(24,25)15-7-5-14(6-8-15)20(22)23/h1-8,12,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVSDEYRJOGYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on antibacterial, enzyme inhibition, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, a sulfonamide group, and a nitrobenzene moiety. Its molecular formula is C18H16ClN2O4SC_{18}H_{16}ClN_2O_4S with a molecular weight of approximately 416.9 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antibacterial Activity
Studies have demonstrated that compounds containing the sulfonamide group exhibit significant antibacterial properties. The compound was tested against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains such as Escherichia coli and Staphylococcus aureus.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

2. Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. The inhibitory activity of this compound was evaluated through various assays, revealing significant IC50 values that indicate potent enzyme inhibition.

Enzyme IC50 Value (µM)
Acetylcholinesterase (AChE)2.14 ± 0.003
UreaseStrong Inhibition

3. Anticancer Activity
The compound's potential in cancer therapy has been explored through various in vitro studies, demonstrating cytotoxic effects against different cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic applications:

  • Antibacterial Screening: A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of similar structures and tested their antibacterial properties, confirming that those with the sulfonamide moiety exhibited enhanced activity against pathogenic bacteria .
  • Enzyme Inhibition Studies: Research indicated that compounds similar to this compound showed promising results as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antibacterial Action: The sulfonamide group likely interferes with bacterial folic acid synthesis.
  • Enzyme Inhibition: The compound may bind to the active sites of enzymes such as AChE and urease, preventing their normal function.
  • Anticancer Effects: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research has indicated that derivatives of pyrrolidine compounds, including those similar to N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide, exhibit significant antioxidant properties. For instance, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives demonstrated antioxidant activity that surpassed traditional antioxidants like ascorbic acid by 1.5 times . This suggests potential applications in preventing oxidative stress-related diseases.

2. Antimicrobial Properties
The compound's structure allows it to interact with biological targets effectively, leading to antimicrobial activity. Studies have shown that similar sulfonamide compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .

3. Anti-inflammatory Effects
Compounds containing the pyrrolidine moiety have been investigated for their anti-inflammatory properties. Research indicates that derivatives can inhibit inflammatory pathways, suggesting therapeutic potential in treating conditions like arthritis and other inflammatory diseases .

Pharmacological Insights

1. Mechanism of Action
The mechanism of action for compounds like this compound often involves the inhibition of specific enzymes or pathways linked to disease processes. For example, its potential to inhibit cyclooxygenase (COX) enzymes could explain its anti-inflammatory effects .

2. Case Studies
A notable case study involved the synthesis of a series of pyrrolidine derivatives that were tested for their pharmacological activities. These studies revealed that certain modifications in the chemical structure significantly enhanced their biological activity, paving the way for further research into structure-activity relationships (SAR) .

Material Science Applications

1. Polymer Chemistry
The compound's sulfonamide group can be utilized in polymer synthesis, particularly in creating materials with specific mechanical and thermal properties. The incorporation of such compounds into polymer matrices has been shown to improve thermal stability and mechanical strength .

Summary of Research Findings

Application AreaKey FindingsReferences
Antioxidant ActivityExhibits antioxidant properties exceeding ascorbic acid by 1.5 times
Antimicrobial PropertiesEffective against various bacterial strains
Anti-inflammatory EffectsInhibits inflammatory pathways; potential for arthritis treatment
Polymer ChemistryEnhances thermal stability and mechanical strength in polymer matrices

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Benzenesulfonamide Key Structural Features
Target Compound : N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide C₁₆H₁₄ClN₃O₅S 395.82 (calculated) 4-nitro Pyrrolidinone ring, 4-chlorophenyl, sulfonamide linkage
Analog 1 : N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide C₁₈H₁₉ClN₂O₄S 394.9 4-methoxy Additional methylene spacer, electron-donating methoxy group
Analog 2 : N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine C₁₄H₁₂ClN₃ 257.72 (calculated) N/A Benzimidazole core, chlorophenylmethanamine
Analog 3 : N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine C₁₄H₁₂N₄O₂ 276.27 (calculated) N/A Benzimidazole core, nitrophenylmethanamine
Key Observations:

Target vs. Analog 1: The target compound features a 4-nitrobenzenesulfonamide group, while Analog 1 has a 4-methoxybenzenesulfonamide. The nitro group is strongly electron-withdrawing, increasing the sulfonamide’s acidity (lower pKa) compared to the electron-donating methoxy group. This difference may enhance solubility in polar solvents or alter interactions with biological targets. Analog 1 includes a methylene spacer between the pyrrolidinone and sulfonamide, which could increase conformational flexibility.

Target vs. Benzimidazole Analogs (2 and 3): Benzimidazole derivatives (Analogs 2 and 3) lack the sulfonamide and pyrrolidinone moieties but share the 4-chlorophenyl and 4-nitrophenyl substituents. The target compound’s sulfonamide group may confer distinct pharmacological properties, such as enzyme inhibition or antimicrobial activity.

Research Findings and Data Gaps

  • Synthetic Routes: details the synthesis of benzimidazolium salts via alkylation reactions , which may inform strategies for modifying the target compound’s pyrrolidinone core.
  • Data Limitations: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Further studies on its solubility, stability, and biological targets are needed.

Q & A

Q. Methodological Answer :

  • Synthesis :
    • Nucleophilic Substitution : React 4-nitrobenzenesulfonyl chloride with 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts.
    • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).
    • Purification : Isolate the crude product via vacuum filtration, then purify using silica gel column chromatography (eluent: gradient from 30% to 70% ethyl acetate in hexane).
  • Purity Optimization :
    • Recrystallize from hot ethanol to remove residual solvents.
    • Validate purity using HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Q. Methodological Answer :

  • 1H/13C NMR :
    • Key Peaks :
  • Aromatic protons (4-chlorophenyl): δ 7.3–7.5 ppm (doublet, J=8.5 Hz).
  • Pyrrolidinone carbonyl: δ 172–174 ppm in 13C NMR.
    • Use deuterated dimethyl sulfoxide (DMSO-d6) as the solvent .
  • High-Resolution Mass Spectrometry (HRMS) :
    • Confirm molecular ion [M+H]+ with <2 ppm error. Expected m/z: 408.0425 (C₁₆H₁₄ClN₃O₅S) .
  • IR Spectroscopy :
    • Detect sulfonamide S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹ .

Advanced: How can computational methods elucidate the compound’s electronic structure for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-31G(d) level using Gaussian 12.
    • Calculate electrostatic potential (ESP) maps with Multiwfn to identify nucleophilic/electrophilic regions (e.g., sulfonamide group as a hydrogen-bond acceptor) .
  • Molecular Docking :
    • Dock the compound into target protein active sites (e.g., carbonic anhydrase) using AutoDock Vina. Prioritize poses with sulfonamide oxygen forming hydrogen bonds to Zn²+ in the active site .

Advanced: What strategies resolve contradictions in bioactivity data across in vitro and cellular assays?

Q. Methodological Answer :

  • Orthogonal Validation :
    • In Vitro Enzymatic Assays : Measure IC₅₀ against purified enzymes (e.g., kinase targets) using fluorescence polarization.
    • Cell-Based Assays : Use HEK293 cells transfected with the target receptor; quantify inhibition via luminescence.
    • Stability Checks : Perform LC-MS to rule out compound degradation in cell culture media .
  • Mechanistic Studies :
    • Use CRISPR knockouts to confirm target specificity if cellular activity diverges from in vitro results .

Advanced: How is X-ray crystallography applied to determine the compound’s 3D structure?

Q. Methodological Answer :

  • Crystallization :
    • Dissolve the compound in a 1:1 mixture of DMSO and methanol. Use vapor diffusion in a hanging drop setup.
  • Data Collection :
    • Collect diffraction data at 100 K on a synchrotron source (λ = 0.9 Å).
  • Refinement :
    • Solve the structure via direct methods in SHELXT and refine with SHELXL. Validate using R-factor (<5%) and CheckCIF .
  • Key Metrics :
    • Torsion Angles : Confirm the dihedral angle between the sulfonamide and pyrrolidinone rings (<10° deviation from DFT predictions) .

Basic: How to assess the compound’s stability under varying pH conditions?

Q. Methodological Answer :

  • Procedure :
    • Prepare buffered solutions (pH 2, 7.4, 10).
    • Incubate the compound at 37°C for 24 hours.
    • Analyze degradation via HPLC (retention time shifts) and HRMS (fragment identification).
  • Critical Observations :
    • Sulfonamide hydrolysis at pH >10 generates 4-nitrobenzenesulfonic acid (m/z 202.01) .

Advanced: What in silico tools predict metabolic pathways and potential toxicity?

Q. Methodological Answer :

  • Metabolism Prediction :
    • Use SwissADME to identify cytochrome P450 (CYP3A4) oxidation sites (e.g., chlorophenyl ring).
  • Toxicity Screening :
    • Run ProTox-II to assess hepatotoxicity risk. Key alerts: Nitro groups (potential mutagenicity) .

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